molecular formula C6H7N5O B14007986 2-Hydroxy-6-methylaminopurine CAS No. 24391-35-3

2-Hydroxy-6-methylaminopurine

Cat. No.: B14007986
CAS No.: 24391-35-3
M. Wt: 165.15 g/mol
InChI Key: LPQHPQFWXGHHAI-UHFFFAOYSA-N
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Description

2H-PURIN-2-ONE,1,3-DIHYDRO-6-(METHYLAMINO)-, also known as 6-Amino-1,3-dihydro-2H-purin-2-one, is a compound with the molecular formula C5H5N5O. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-PURIN-2-ONE,1,3-DIHYDRO-6-(METHYLAMINO)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable amino derivative with formamide or formic acid under heating conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2H-PURIN-2-ONE,1,3-DIHYDRO-6-(METHYLAMINO)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amino derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted purines.

Scientific Research Applications

2H-PURIN-2-ONE,1,3-DIHYDRO-6-(METHYLAMINO)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in nucleic acid chemistry and its potential as a biochemical probe.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of diseases related to purine metabolism.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2H-PURIN-2-ONE,1,3-DIHYDRO-6-(METHYLAMINO)- involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. It can inhibit or activate these enzymes, leading to changes in cellular processes. The exact pathways and targets depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A purine derivative that is a key component of nucleic acids.

    Guanine: Another purine derivative found in DNA and RNA.

    Hypoxanthine: An intermediate in the purine metabolism pathway.

Uniqueness

2H-PURIN-2-ONE,1,3-DIHYDRO-6-(METHYLAMINO)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylamino group can participate in unique interactions and reactions that are not possible with other purine derivatives.

Properties

CAS No.

24391-35-3

Molecular Formula

C6H7N5O

Molecular Weight

165.15 g/mol

IUPAC Name

6-(methylamino)-3,7-dihydropurin-2-one

InChI

InChI=1S/C6H7N5O/c1-7-4-3-5(9-2-8-3)11-6(12)10-4/h2H,1H3,(H3,7,8,9,10,11,12)

InChI Key

LPQHPQFWXGHHAI-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=O)NC2=C1NC=N2

Origin of Product

United States

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